molecular formula C47H68O16 B1233725 Pectenotoxin 7 CAS No. 124760-17-4

Pectenotoxin 7

Cat. No.: B1233725
CAS No.: 124760-17-4
M. Wt: 889 g/mol
InChI Key: IJSPTHZVVHPQQN-WACQSWMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pectenotoxin 7 is a member of the pectenotoxin family, a group of lipophilic algal toxins. These toxins are produced by certain species of dinoflagellates, such as Dinophysis fortii and Dinophysis acuminata. This compound is known for its complex polyether-lactone structure and its role in marine biotoxin contamination, particularly in shellfish .

Scientific Research Applications

Pectenotoxin 7 has several scientific research applications across various fields:

Chemistry:

Biology:

Medicine:

Industry:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pectenotoxin 7 involves multiple steps due to its intricate structure. The synthetic routes typically include the formation of polyether rings and lactone structures. Key steps involve the use of protecting groups, selective oxidation, and cyclization reactions. Common reagents used in these processes include organometallic reagents, oxidizing agents, and acid catalysts .

Industrial Production Methods: Most pectenotoxins, including this compound, are typically isolated from natural sources, such as marine algae and shellfish, using extraction and purification techniques like high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Pectenotoxin 7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and studying its properties.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Pectenotoxin 7 exerts its effects primarily by binding to actin filaments, a crucial component of the cellular cytoskeleton. This binding disrupts the normal function of actin, leading to alterations in cell shape, motility, and division. The disruption of actin filaments can induce apoptosis in cancer cells by activating various signaling pathways, including the down-regulation of anti-apoptotic proteins and the up-regulation of pro-apoptotic proteins .

Comparison with Similar Compounds

Pectenotoxin 7 is part of the pectenotoxin family, which includes several other compounds with similar structures and biological activities. Some of the similar compounds include:

  • Pectenotoxin 1
  • Pectenotoxin 2
  • Pectenotoxin 6
  • Pectenotoxin 9
  • Pectenotoxin 11

Uniqueness: this compound is unique due to its specific structural features and its distinct biological activities. While other pectenotoxins also bind to actin filaments, this compound has been shown to have unique binding affinities and effects on cellular processes .

Properties

IUPAC Name

(2R,5R,7R,8E,10E,12R,14S,16R,19R,20S,27S,28S,29R,32R,33R,35R)-14-[(2S,3R,4R)-2,3-dihydroxy-4-methyloxan-2-yl]-28-hydroxy-5,7,9,19,29-pentamethyl-18,31-dioxo-13,17,38,39,40,41,42,43-octaoxaoctacyclo[31.4.1.11,35.12,5.120,24.124,27.129,32.012,16]tritetraconta-8,10-diene-35-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H68O16/c1-25-9-10-31-33(21-36(56-31)47(54)38(49)27(3)13-19-55-47)57-40(51)28(4)30-8-7-14-45(58-30)16-11-32(59-45)39(50)43(6)23-29(48)37(62-43)34-24-44(41(52)53)17-18-46(60-34,63-44)35-12-15-42(5,61-35)22-26(2)20-25/h9-10,20,26-28,30-39,49-50,54H,7-8,11-19,21-24H2,1-6H3,(H,52,53)/b10-9+,25-20+/t26-,27+,28+,30-,31+,32-,33+,34+,35+,36-,37-,38+,39-,42+,43+,44+,45?,46?,47+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSPTHZVVHPQQN-WACQSWMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)C(=O)O)C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCO[C@@]([C@@H]1O)([C@@H]2C[C@@H]3[C@H](O2)/C=C/C(=C/[C@@H](C[C@]4(CC[C@@H](O4)C56CC[C@@](O5)(C[C@@H](O6)[C@@H]7C(=O)C[C@@](O7)([C@H]([C@@H]8CCC9(O8)CCC[C@H](O9)[C@H](C(=O)O3)C)O)C)C(=O)O)C)C)/C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H68O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701018108
Record name Pectenotoxin 6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701018108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

889.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124760-17-4, 124843-18-1
Record name Pectenotoxin 7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124760174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pectenotoxin 6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124843181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pectenotoxin 6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701018108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pectenotoxin 7
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Pectenotoxin 7
Reactant of Route 3
Pectenotoxin 7
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Pectenotoxin 7
Reactant of Route 5
Pectenotoxin 7
Reactant of Route 6
Pectenotoxin 7

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